3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6-9-7(2)11(10-6)5-3-4-8/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJBKYUVARGEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650988 | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-15-3 | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Executive Summary
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1060817-15-3) is a bifunctional heterocyclic building block characterized by a primary aliphatic amine linked via a propyl chain to the N1 position of a 3,5-dimethyl-1,2,4-triazole core. Its utility spans medicinal chemistry as a pharmacophore linker (e.g., in antifungal or kinase inhibitor development) and materials science as a ligand for Metal-Organic Frameworks (MOFs).
This guide provides a definitive analysis of its physicochemical properties, synthesis logic, and handling protocols, emphasizing the critical regioselectivity issues inherent to 1,2,4-triazole alkylation.
Chemical Identity & Molecular Architecture
The molecule acts as a "flexible tether," connecting a hard donor (triazole nitrogen) with a nucleophilic handle (primary amine).
| Descriptor | Value / Detail |
| IUPAC Name | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine |
| CAS Number | 1060817-15-3 |
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 154.21 g/mol |
| SMILES | CC1=NN(CCCN)C(C)=N1 |
| InChI Key | Predicted: HVZXJ... (Structure Dependent) |
| Structural Class | N-alkylated 1,2,4-triazole |
Molecular Geometry & Polarity
The 1,2,4-triazole ring is aromatic and electron-deficient, acting as a weak hydrogen bond acceptor. The 3,5-dimethyl substitution increases lipophilicity (LogP) compared to the unsubstituted parent, improving membrane permeability in drug design contexts. The propyl linker introduces rotational freedom (3 rotatable bonds), allowing the amine to adopt various conformations relative to the heterocycle.
Physicochemical Profiling
The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.
Core Properties Table
| Property | Value | Context/Notes |
| Physical State | Viscous Liquid / Low-melting Solid | Tendency to supercool; hygroscopic. |
| Boiling Point | ~280–300°C (760 mmHg) | Predicted. Decomposes before boiling at atm pressure. Distillable under high vacuum (<1 mmHg). |
| Solubility | High: Water, MeOH, DMSO, DCMLow: Hexane, Toluene | Amphiphilic nature allows solubility in polar organics. |
| LogP (Oct/Wat) | -0.06 ± 0.2 | Slightly hydrophilic; resides in the aqueous phase at neutral pH. |
| pKa₁ (Triazole) | ~2.5 – 3.0 | Protonation at N4. Very weak base. |
| pKa₂ (Amine) | 10.2 – 10.6 | Protonation at primary amine. Strong base.[1] |
Ionization & Speciation
Understanding the ionization state is critical for extraction and purification.
-
pH < 2: Dicationic species (Protonated Amine + Protonated Triazole N4).
-
pH 7: Monocationic species (Protonated Amine). Dominant physiological form.
-
pH > 11: Neutral species. Required for extraction into organic solvents (DCM/Chloroform).
Synthesis & Impurity Control
Expert Insight: The direct alkylation of 3,5-dimethyl-1,2,4-triazole with 3-chloropropylamine is prone to polymerization. The industry-standard approach utilizes a "Gabriel Synthesis" adaptation to protect the amine during the alkylation step, preventing self-reaction.
Regioselectivity Challenge
3,5-Dimethyl-1,2,4-triazole can be alkylated at N1 or N4 .
-
N1-Alkylation (Desired): Sterically favored.
-
N4-Alkylation (Impurity): Sterically hindered by the flanking methyl groups at C3 and C5.
-
Control: Use of mild bases (K₂CO₃) in polar aprotic solvents (DMF/Acetonitrile) favors the thermodynamic N1 product.
Recommended Synthetic Workflow
Purification Protocol
-
Post-Deprotection: The reaction mixture will contain phthalhydrazide (solid byproduct).
-
Filtration: Acidify to pH 1 (converts product to soluble salt), filter off insoluble phthalhydrazide.
-
Basification: Adjust filtrate to pH >12 using NaOH.
-
Extraction: Extract with DCM (3x). The high pH ensures the amine is neutral and partitions into the organic phase.
-
Distillation: Kugelrohr distillation under high vacuum is recommended for obtaining analytical grade material.
Handling & Storage
-
Hygroscopicity: The primary amine readily absorbs atmospheric moisture and CO₂ (forming carbamates).
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Stability: Stable to hydrolysis. Sensitive to oxidation (air) over long periods, turning yellow/brown.
Analytical Characterization
To validate the identity and purity, specifically distinguishing it from the N4-isomer.
NMR Spectroscopy (Diagnostic Signals)
-
¹H NMR (CDCl₃):
-
Triazole Methyls: Singlet at ~2.3–2.4 ppm. (N4-isomer often shows a shift or splitting difference due to symmetry).
-
N-CH₂ (Triazole side): Triplet at ~4.0 ppm.
-
N-CH₂ (Amine side): Triplet at ~2.7 ppm.
-
Propyl Middle CH₂: Multiplet at ~1.9 ppm.
-
HPLC Method (HILIC)
Due to high polarity, standard C18 columns often fail to retain this amine.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-functionalized column.
-
Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate buffer (pH 9). High pH improves peak shape for basic amines.
-
Detection: UV at 210 nm (low sensitivity due to lack of strong chromophore) or CAD/ELSD.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,2,4-Triazole derivatives. PubChem. Retrieved January 28, 2026, from [Link]
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
Sources
A Senior Application Scientist's Guide to the Discovery and Significance of Novel Triazole-Based Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its role as a cornerstone in the design of modern therapeutics.[1] Triazole derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties, largely attributed to their ability to potently and selectively inhibit key enzymes.[3][4][5] This guide provides an in-depth technical exploration of the strategies employed to discover novel triazole-based enzyme inhibitors, the intricate mechanisms by which they function, and their profound significance in contemporary drug development. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and evaluation, and present a forward-looking perspective on this dynamic field.
The Triazole Core: A Privileged Scaffold in Medicinal Chemistry
The success of the triazole ring in drug design is not accidental; it stems from a unique combination of structural and electronic features. The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as the foundational building blocks for a multitude of clinically significant drugs.[2]
-
Physicochemical Advantages : The triazole ring is metabolically stable and capable of engaging in hydrogen bonding, dipole-dipole, and π-π stacking interactions. Its ability to act as an isostere for amide or ester groups allows it to enhance binding affinity and improve pharmacokinetic profiles of lead compounds.[1]
-
Coordination Chemistry : A defining feature, particularly for 1,2,4-triazoles, is the ability of the nitrogen atoms to coordinate with metal ions. This is the primary mechanism for the inhibition of metalloenzymes, most notably the heme iron in cytochrome P450 (CYP) enzymes.[1][6] This interaction is fundamental to the action of blockbuster antifungal drugs like fluconazole and voriconazole, as well as aromatase inhibitors like letrozole and anastrozole used in breast cancer therapy.[6]
Modern Discovery Strategies: From Rational Design to High-Throughput Synthesis
The identification of new triazole-based inhibitors has evolved from serendipitous discovery to a highly integrated process combining computational and synthetic methodologies.
The "Click Chemistry" Revolution
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,2,3-triazole derivatives.[5] This reaction is exceptionally robust, high-yielding, and tolerant of a wide array of functional groups, making it the preferred method for generating large, diverse libraries of compounds for screening.[7][8]
-
Rationale for Use : We employ CuAAC in our discovery campaigns because it allows for the rapid and efficient coupling of two molecular fragments (an azide and an alkyne). This modularity enables the systematic exploration of chemical space around a core scaffold, which is essential for developing structure-activity relationships (SAR).[9] The reaction's reliability under aqueous conditions further allows its use in bioconjugation studies.[10]
Structure-Based Drug Design (SBDD) and Molecular Docking
Before committing to a synthetic campaign, computational tools are indispensable for prioritizing targets. Molecular docking simulations predict how a designed triazole derivative will bind to the active site of a target enzyme.[11]
-
Causality in SBDD : By visualizing the binding pocket of an enzyme (e.g., from an X-ray crystal structure), we can rationally design triazole inhibitors. For instance, docking studies can confirm that the N4 of a 1,2,4-triazole is correctly positioned to coordinate with the heme iron of CYP51 or that a specific substituent can form a critical hydrogen bond with a key amino acid residue.[6][12] This computational pre-screening significantly increases the hit rate of subsequent experimental assays.
The overall workflow for modern inhibitor discovery is a cyclical and iterative process, as illustrated below.
Caption: Iterative workflow for the discovery of novel enzyme inhibitors.
Core Mechanisms of Action: How Triazoles Inhibit Enzymes
The therapeutic effects of triazole-based drugs are rooted in their ability to selectively inhibit enzymes crucial for the survival of pathogens or the proliferation of cancer cells.
Inhibition of Cytochrome P450 Enzymes
This is the most prominent mechanism of action for triazole compounds.[1]
-
Antifungal Action (CYP51 Inhibition) : In fungi, triazoles inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol.[1] Ergosterol is a critical component of the fungal cell membrane. The N4 atom of the 1,2,4-triazole ring forms a coordinate bond with the heme iron atom in the enzyme's active site, preventing the natural substrate (lanosterol) from binding and being metabolized.[1] This disrupts membrane integrity, leading to fungal cell death.[1]
-
Anticancer Action (Aromatase Inhibition) : In hormone-receptor-positive breast cancer, the enzyme aromatase (CYP19A1) is responsible for converting androgens to estrogens, which fuel tumor growth.[6] Non-steroidal aromatase inhibitors like letrozole and anastrozole utilize the same principle: their 1,2,4-triazole ring binds to the heme iron of aromatase, blocking estrogen production.[6]
Caption: Mechanism of action for triazole-based antifungal agents.
Inhibition of Other Key Enzymes
The versatility of the triazole scaffold allows it to be tailored to inhibit a wide range of other enzyme classes.[13]
-
Kinase Inhibition : Many triazole hybrids have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[9] For example, triazole-containing compounds have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell signaling pathways that control proliferation and survival.[7][9]
-
Other Targets : Novel triazole derivatives are continuously being discovered that inhibit other important enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy, acetylcholinesterase for Alzheimer's disease, and metallo-β-lactamases to combat antibiotic resistance.[11][12][13]
Essential Experimental Protocols: A Self-Validating System
The integrity of any discovery program rests on the quality and reproducibility of its experimental data. Below are validated, step-by-step protocols for the synthesis and evaluation of a novel triazole inhibitor library.
Protocol: Synthesis of a 1,2,3-Triazole Library via CuAAC
This protocol describes the parallel synthesis of a small library from a set of terminal alkynes and an azide building block.
Materials:
-
Azide starting material (e.g., benzyl azide)
-
Various terminal alkyne building blocks
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
96-well reaction block
Procedure:
-
Stock Solution Preparation : Prepare stock solutions of all reactants and catalysts. For example: 20 mM CuSO₄, 100 mM THPTA, and 300 mM sodium ascorbate in water.[14][15]
-
Aliquot Reagents : In each well of the 96-well block, add the solvent. Then, add 1.0 equivalent of the azide starting material.
-
Add Alkynes : To each well, add 1.1 equivalents of a unique terminal alkyne.
-
Catalyst Preparation : In a separate vial, pre-mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for 5 minutes.[15] This step is critical as the ligand stabilizes the active Cu(I) oxidation state, increasing reaction efficiency and preventing side reactions.
-
Initiate Reaction : Add the CuSO₄/THPTA complex to each well (typically 5 mol%). Immediately following, add the sodium ascorbate solution (typically 10-15 mol%) to each well.[16] The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Reaction Incubation : Seal the reaction block and allow it to shake at room temperature for 1-4 hours. The reaction should be protected from light.[14]
-
Work-up and Purification : Upon completion (monitored by TLC or LC-MS), the crude products can be purified using techniques like preparative HPLC or column chromatography.
Protocol: In Vitro Enzyme Inhibition Assay
This protocol outlines a general spectrophotometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds.[17]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Detection reagent (produces a colorimetric or fluorescent signal)
-
Synthesized triazole inhibitors dissolved in DMSO
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Compound Dilution : Create a serial dilution of the triazole test compounds in the 96-well plate using the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Enzyme Addition : Add a fixed concentration of the target enzyme to each well containing the inhibitor dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation : Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]
-
Reaction Initiation : Add the enzyme's substrate to all wells to start the reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) kinetically over a set period. The rate of the reaction is proportional to the enzyme activity.[18]
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value.
-
This entire process must be validated with a known reference inhibitor for the target enzyme to ensure the assay is performing correctly.[19]
Quantitative Data and Therapeutic Significance
The ultimate goal of these discovery efforts is to identify compounds with potent and selective activity that can be advanced into clinical development.
Comparative Inhibitory Activity
The data generated from in vitro assays are best summarized in a tabular format to clearly delineate structure-activity relationships.
| Compound ID | R-Group Modification | Target Enzyme | IC₅₀ (µM) |
| Lead-01 | -H | Aromatase | 15.2 |
| AZ-01a | -CN | Aromatase | 0.064[6] |
| AZ-01b | -OCH₃ | Aromatase | 2.224[6] |
| Letrozole | (Reference Drug) | Aromatase | 0.031[6] |
| Cpd-3a | -Urea Linker | IDO1 | 0.75[11] |
| Cpd-19 | -Phenyl | IL-1β Release | 5.489[20] |
Table 1: Example of SAR data for a series of novel triazole-based inhibitors. The data clearly shows how modifying the R-group on the core scaffold significantly impacts inhibitory potency against the target enzyme.
Broad Therapeutic Impact
The success of triazole-based enzyme inhibitors is evident across multiple therapeutic areas:
-
Infectious Diseases : Triazole antifungals are a first-line defense against invasive fungal infections.[21]
-
Oncology : Aromatase inhibitors are mainstays in breast cancer treatment.[6] Furthermore, new triazole derivatives are showing promise against a range of cancer cell lines by targeting enzymes like kinases, IDO1, and topoisomerases.[1][11][22] The strategic use of the triazole fragment in lead compounds has been shown to improve anticancer activity, enhance selectivity, and help overcome drug resistance.[23]
-
Inflammatory Diseases : Novel triazoles have been developed that selectively inhibit the release of pro-inflammatory cytokines like IL-1β, offering potential for new anti-inflammatory drugs.[20]
Future Perspectives and Challenges
While the triazole scaffold has proven immensely valuable, challenges remain. A primary concern is the potential for drug-drug interactions, as many triazoles can inhibit human CYP enzymes involved in drug metabolism (e.g., CYP3A4, CYP2C9).[24][25] This can lead to altered pharmacokinetics and potential toxicity of co-administered drugs.[25]
Future research will focus on:
-
Improving Selectivity : Designing inhibitors that are highly selective for the target enzyme over other related enzymes (e.g., fungal CYP51 vs. human CYPs) to minimize off-target effects.
-
Overcoming Resistance : Developing next-generation inhibitors that are effective against resistant strains or cancer cell lines.
-
Exploring New Targets : Applying the principles outlined in this guide to design triazole-based inhibitors for new and emerging enzyme targets in a variety of diseases.
The continued integration of computational design, innovative synthetic chemistry like the click reaction, and robust biological evaluation will ensure that the triazole scaffold remains a significant and enduring source of novel enzyme inhibitors for years to come.
References
- Discovery of novel triazole compounds as selective IL-1β releasement inhibitors. PubMed.
- Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors.
-
Discovery of[12][20][26]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. ResearchGate.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI.
- Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson OPEN.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Arom
- The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed.
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus medi
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. PubMed.
- Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR.
- Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter
- 1,2,3-Triazole–Heme Interactions in Cytochrome P450.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Pharmacological significance of triazole scaffold. Taylor & Francis Online.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.
- 'Click' synthesis of a triazole-based inhibitor of Met functions in cancer cells.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.
- Triazole-based anticancer drugs.
- Mechanism of Action Assays for Enzymes.
- Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Reactions.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450.
- Guidelines for the digestive enzymes inhibition assay.
- Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press.
- A standard operating procedure for an enzym
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- Structural modification strategies of triazoles in anticancer drug development. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. axispharm.com [axispharm.com]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel triazole compounds as selective IL-1β releasement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. open.clemson.edu [open.clemson.edu]
- 22. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. iris.unina.it [iris.unina.it]
The Ascendant Pharmacology of 3,5-Dimethyl-1,2,4-Triazoles: A Technical Guide for Drug Discovery
Introduction: The Architectural Significance of the 1,2,4-Triazole Nucleus and the Influence of 3,5-Dimethyl Substitution
The 1,2,4-triazole moiety, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its prevalence in a multitude of clinically approved drugs stems from its unique physicochemical properties. The triazole ring is metabolically stable and can act as a pharmacophore, engaging with biological targets through hydrogen bonding as both a donor and acceptor.[1] This polar nature often enhances the solubility and overall pharmacological profile of a drug candidate. The diverse biological activities exhibited by 1,2,4-triazole derivatives are extensive, encompassing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others.[2]
This technical guide delves into the specific pharmacological landscape of 3,5-dimethyl-1,2,4-triazoles. The introduction of methyl groups at the 3 and 5 positions of the triazole ring can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Understanding the impact of this substitution pattern is crucial for the rational design of novel therapeutic agents. This guide will explore the synthesis, mechanisms of action, and key pharmacological activities of this promising class of compounds, providing researchers and drug development professionals with a comprehensive resource to navigate its potential.
I. Synthetic Pathways to the 3,5-Dimethyl-1,2,4-Triazole Core
The foundation of exploring the pharmacological potential of 3,5-dimethyl-1,2,4-triazole derivatives lies in efficient and versatile synthetic methodologies. A key precursor for a wide array of these derivatives is 4-amino-3,5-dimethyl-4H-1,2,4-triazole.
A. Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole: A Foundational Precursor
A straightforward and scalable synthesis of 4-amino-3,5-dimethyl-4H-1,2,4-triazole has been reported, providing a crucial starting material for further derivatization.[3]
Experimental Protocol:
-
Reaction Setup: Slowly add a solution of hydrazine hydrate (2.6 mol, 80% aqueous solution) to acetic acid (2.0 mol).
-
Heating: Gradually heat the reaction mixture to 493 K (220 °C) and maintain this temperature for approximately 3 hours.
-
Isolation: Upon cooling, colorless, block-shaped crystals of 4-amino-3,5-dimethyl-4H-1,2,4-triazole will precipitate.
-
Purification: The crystals can be isolated by filtration. A second crop of crystals can be obtained by concentrating the filtrate. The combined solids are then washed with cold methanol and dried to yield the final product with high purity (m.p. 201–203 °C).[4]
This method's simplicity and high yield make it an attractive route for obtaining the foundational 4-amino-3,5-dimethyl-1,2,4-triazole scaffold.
Figure 1: Synthesis of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole.
B. Derivatization to Schiff Bases
The primary amino group of 4-amino-3,5-dimethyl-4H-1,2,4-triazole serves as a versatile handle for the synthesis of a wide range of derivatives, most notably Schiff bases. These compounds are formed through the condensation of the amino group with various aldehydes and ketones.
General Experimental Protocol for Schiff Base Synthesis:
-
Reaction Mixture: Dissolve 4-amino-3,5-dimethyl-4H-1,2,4-triazole in a suitable solvent, such as ethanol or glacial acetic acid.
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.
-
Reaction Conditions: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with a suitable solvent, and can be further purified by recrystallization.
The synthesis of these Schiff bases is a critical step, as they have demonstrated a broad spectrum of biological activities.[5]
II. Antimicrobial Pharmacology of 3,5-Dimethyl-1,2,4-Triazole Derivatives
The search for novel antimicrobial agents is a pressing global health challenge. Derivatives of 3,5-dimethyl-1,2,4-triazole have emerged as a promising class of compounds with significant antibacterial and antifungal properties.
A. Antibacterial Activity
A notable example of the antibacterial potential of the 3,5-dimethyl-1,2,4-triazole scaffold is its incorporation into metal-organic frameworks (MOFs). A study on a copper-based MOF synthesized with 3,5-dimethyl-1,2,4-triazole demonstrated highly effective antibacterial properties.[3]
Key Findings:
-
The Cu-3,5-dimethyl-1,2,4-triazole MOF exhibited a large inhibition zone of 40.17 mm against Staphylococcus aureus.[3]
-
The material also showed broad-spectrum activity against Escherichia coli and Acinetobacter baumannii.[3]
Proposed Mechanism of Action:
The antibacterial effect of the Cu-3,5-dimethyl-1,2,4-triazole MOF is attributed to the release of Cu(II) ions, which induce multiple toxic effects in bacterial cells. This process is initiated by the electrostatic attraction between the positively charged MOF surface and the negatively charged bacterial cell surface.[4] This interaction facilitates the anchoring of the MOF to the bacteria, leading to:
-
Generation of Reactive Oxygen Species (ROS): The released Cu(II) ions catalyze the formation of highly reactive ROS within the bacterial cell.
-
Lipid Peroxidation: The generated ROS cause damage to the bacterial cell membrane through lipid peroxidation, leading to loss of membrane integrity and cell death.[3]
Figure 2: Proposed antibacterial mechanism of Cu-3,5-dimethyl-1,2,4-triazole MOF.
Schiff bases derived from 4-amino-3,5-disubstituted-1,2,4-triazoles have also shown promising antibacterial activity. While specific data for 3,5-dimethyl derivatives is emerging, studies on closely related structures provide valuable insights. For instance, certain Schiff bases of 4-amino-5-(substituted-phenyl)-4H-[3][4]-triazole-3-thiol have demonstrated good to moderate antifungal activity.
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Cu-3,5-dimethyl-1,2,4-triazole MOF | Staphylococcus aureus | 40.17 mm inhibition zone | [3] |
| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives | Gram-positive & Gram-negative bacteria | Some compounds showed better activity than ciprofloxacin |
B. Antifungal Activity
In silico studies have suggested a high probability of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives impacting lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[1] This indicates a promising avenue for the development of novel antifungal agents. Experimental studies on Schiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have shown moderate activity against Candida spp., with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against C. albicans.[5]
III. Anticancer Activity of 3,5-Dimethyl-1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6] Derivatives of 3,5-dimethyl-1,2,4-triazole, particularly their Schiff bases, have shown cytotoxic activity against various cancer cell lines.
A study on a 4-amino-1,2,4-triazole Schiff base derivative demonstrated significant dose-dependent inhibition of proliferation in human lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines.[7][8]
| Cell Line | IC50 Value (µg/mL) |
| A549 (Lung Adenocarcinoma) | 144.1 |
| Bel7402 (Human Hepatoma) | 195.6 |
Table adapted from a study on a 4-amino-1,2,4-triazole Schiff base derivative.[7]
Furthermore, novel hybrid structures of dimethylpyridine-1,2,4-triazole Schiff bases have been designed and evaluated for their cytotoxic potency against various human gastrointestinal cancer cells. One such compound, a Schiff base designated as 4h, was found to be the most potent against gastric EPG cancer cells with a CC50 of 12.10 ± 3.10 μM, making it significantly more cytotoxic than the standard chemotherapeutic agents 5-FU and cisplatin.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3,5-dimethyl-1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
IV. Anti-inflammatory and Anticonvulsant Potential
While research specifically targeting the anti-inflammatory and anticonvulsant activities of 3,5-dimethyl-1,2,4-triazoles is still developing, the broader class of 1,2,4-triazoles has shown significant promise in these areas.
A. Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives are often linked to the inhibition of cyclooxygenase (COX) enzymes.[10] In silico docking studies have suggested a potential for 4-amino-3,5-dimethyl-1,2,4-triazole derivatives to interact with COX-2, although the predicted probability of this activity is low.[1] Experimental studies on other 1,2,4-triazole derivatives have demonstrated potent anti-inflammatory effects, with some compounds showing comparable or superior activity to standard drugs like ibuprofen.[7]
B. Anticonvulsant Activity
Numerous 1,2,4-triazole derivatives have been reported to possess anticonvulsant properties.[11] The anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. For example, a series of triazolopyrimidine derivatives showed significant anticonvulsive activity in both MES and PTZ models, with one compound having a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test.[12][13][14] While these are not 3,5-dimethyl derivatives, they highlight the potential of the triazole scaffold in developing new antiepileptic drugs. Some 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have shown promise as anticonvulsants through their interaction with sodium channels.[15]
V. Conclusion and Future Directions
The 3,5-dimethyl-1,2,4-triazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly through the versatile 4-amino-3,5-dimethyl-4H-1,2,4-triazole intermediate, allows for extensive structural modifications to optimize pharmacological activity.
Key Takeaways:
-
Antimicrobial Potential: The incorporation of the 3,5-dimethyl-1,2,4-triazole moiety into metal-organic frameworks has yielded potent antibacterial agents. Further exploration of Schiff bases and other derivatives is warranted, with a focus on elucidating their mechanisms of action and determining their MIC values against a broad panel of pathogens.
-
Anticancer Promise: Schiff bases of 4-amino-3,5-dimethyl-1,2,4-triazole have demonstrated significant cytotoxicity against various cancer cell lines. Future research should focus on optimizing the structure to enhance potency and selectivity, as well as investigating the specific molecular targets and signaling pathways involved.
-
Emerging Activities: While the anti-inflammatory and anticonvulsant properties of 3,5-dimethyl-1,2,4-triazoles are less explored, the strong performance of other triazole derivatives in these areas suggests that this is a promising avenue for future investigation.
References
[3] Zhang, Q., et al. (2023). The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks. Frontiers in Chemistry, 11, 1124303. [Link]
Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7).
[2] Abdulghani, S. M., Al-rawi, M. S., & Tomma, J. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemistry Methodology, 6(1), 59-66.
[4] Herbst, R. M. (1957). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. Google Patents, US2782203A.
[12] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.
[5] Szychowska, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2689.
[11] Khanage, S. G., et al. (2011). Synthesis and anticonvulsant activity of some novel 1,3,5-substituted-1H-1,2,4-triazoles. Tropical Journal of Pharmaceutical Research, 10(5), 599-606.
[7] Liu, X. H., et al. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research, 48(2), 0300060520903874.
[16] Wang, J., et al. (2023). Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB. European Journal of Medicinal Chemistry, 261, 115742.
[17] Palaska, E., et al. (2009). Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 332(11), 387-392.
[18] Bekircan, O., et al. (2008). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Turkish Journal of Chemistry, 32(5), 557-565.
[19] Kucukguzel, I., et al. (2007). Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. Bioorganic & Medicinal Chemistry, 15(17), 5888-5895.
[20] Bursa, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2696-2700.
[21] Strzelecka, M., et al. (2024). New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 146, 107295.
[22] Al-Obaidi, A. A. M., et al. (2023). New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway. Molecules, 28(15), 5702.
[8] Liu, X. H., et al. (2020). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. Journal of International Medical Research, 48(2), 0300060520903874.
[1] Sameliuk, Y., et al. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Farmatsiia, (2), 4-15.
[13] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.
Gierlikowska, B., et al. (2024). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. International Journal of Molecular Sciences, 25(3), 1731.
[15] Samelyuk, Y. O., & Kaplaushenko, A. G. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4).
[9] Strzelecka, M., et al. (2024). New Schiff bases derived from dimethylpyridine-1,2,4-triazole hybrid as cytotoxic agents targeting gastrointestinal cancers: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 146, 107295.
[10] Aytmuratova, U. K., et al. (2024). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 17(1).
[14] Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908988.
[23] Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 487-501.
El-Sayed, W. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure, and Hirshfeld Surface Analysis. Preprints.org.
Özkınalı, S., et al. (2025). Synthesis and Computational Evaluation of N-Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases. ACS Omega.
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
Wolfe, J. F., et al. (1987). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 30(1), 66-71.
[6] Kaur, R., et al. (2016). 1,2,4-triazoles as Schiff bases and their anticancer potential. Mini reviews in medicinal chemistry, 16(16), 1305-1317.
Sources
- 1. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. chemmethod.com [chemmethod.com]
- 3. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 9. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 14. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Synthesis of 1,3,5-triphenyl-1,2,4-triazole derivatives and their neuroprotection by anti-oxidative stress and anti-inflammation and protecting BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 21. mdpi.com [mdpi.com]
- 22. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
Methodological & Application
Application Note & Synthesis Protocol: 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, a valuable bifunctional building block for drug discovery and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The appended primary amine offers a versatile handle for subsequent derivatization. This protocol outlines a robust and high-yielding two-step synthetic pathway, prioritizing regioselectivity, scalability, and operational simplicity. The chosen strategy circumvents common issues associated with direct alkylation of triazoles, namely the formation of difficult-to-separate N1 and N4 isomers.[2][3] Instead, we employ a highly efficient aza-Michael addition followed by a standard nitrile reduction. Each step is detailed with mechanistic insights, safety protocols, and methods for analytical validation.
Strategic Rationale & Workflow Overview
The synthesis of N-alkylated triazoles can be challenging due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring. Direct alkylation with a reagent like 3-halopropanamine often yields a mixture of 1- and 4-substituted isomers, complicating purification and reducing the overall yield of the desired product.[2]
To overcome this, we have designed a two-step sequence that ensures exclusive formation of the N1-substituted isomer.
The core strategy involves:
-
Aza-Michael Addition: This conjugate addition reaction utilizes the inherent nucleophilicity of the 3,5-dimethyl-1,2,4-triazole to react with acrylonitrile, an α,β-unsaturated electrophile. This reaction is highly regioselective for the N1 position and proceeds in excellent yield, often under mild, catalyst-free conditions.[4][5]
-
Nitrile Group Reduction: The resulting propanenitrile intermediate is then reduced to the target primary amine. For this transformation, we employ Lithium Aluminum Hydride (LiAlH₄), a powerful and reliable reducing agent for converting nitriles to amines.[6][7]
This strategic approach is visualized in the workflow diagram below.
Caption: Overall synthetic workflow diagram.
Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.
-
Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. Handle with extreme care.
-
Lithium Aluminum Hydride (LiAlH₄) is a water-reactive solid that can ignite upon contact with moisture. It releases flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
Part A: Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile (Intermediate)
This procedure details the aza-Michael addition of the triazole to acrylonitrile. The reaction proceeds efficiently under neat (solvent-free) conditions at elevated temperatures, aligning with green chemistry principles.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| 3,5-Dimethyl-1H-1,2,4-triazole | 97.12 | 9.71 g | 100 | 1.0 eq |
| Acrylonitrile | 53.06 | 6.64 g (8.3 mL) | 125 | 1.25 eq |
| Round-bottom flask | - | 50 mL | - | - |
| Magnetic stirrer & stir bar | - | - | - | - |
| Condenser & Heating mantle | - | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-1,2,4-triazole (9.71 g, 100 mmol).
-
Reagent Addition: In the fume hood, carefully add acrylonitrile (8.3 mL, 125 mmol) to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask. Place the assembly in a heating mantle and heat the mixture to 80 °C with vigorous stirring. The solid triazole will gradually dissolve as the reaction proceeds.
-
Monitoring: The reaction is typically complete within 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The starting triazole will have a lower Rf than the more polar product.
-
Work-up & Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
The excess, volatile acrylonitrile can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a pale yellow oil or waxy solid, is typically of high purity (>95%).
-
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/heptane.
Part B: Synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (Final Product)
This protocol describes the reduction of the nitrile intermediate to the primary amine using LiAlH₄ in an anhydrous ether solvent.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| Propanenitrile Intermediate | 150.18 | 15.02 g | 100 | 1.0 eq |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.70 g | 150 | 1.5 eq |
| Anhydrous Diethyl Ether (Et₂O) | - | 300 mL | - | - |
| Sodium Sulfate (Na₂SO₄), solid | - | 15 g | - | - |
| Water (H₂O) | - | 5.7 mL | - | - |
| 15% Sodium Hydroxide (NaOH) aq. | - | 5.7 mL | - | - |
| Three-neck flask, dropping funnel | - | 500 mL | - | - |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
LiAlH₄ Suspension: Carefully add Lithium Aluminum Hydride (5.70 g, 150 mmol) to the flask, followed by 150 mL of anhydrous diethyl ether to create a grey suspension. Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the propanenitrile intermediate (15.02 g, 100 mmol) in 150 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Reaction: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 35 °C for Et₂O) for 2-4 hours to ensure complete reduction.[6]
-
Quenching (Fieser Method - CRITICAL ):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
EXTREME CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform the additions very slowly and deliberately.
-
Slowly and dropwise, add 5.7 mL of water.
-
Next, slowly add 5.7 mL of 15% aqueous sodium hydroxide solution.
-
Finally, slowly add 17.1 mL (3 x 5.7 mL) of water.
-
Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid.
-
-
Work-up & Isolation:
-
Add solid sodium sulfate (approx. 15 g) to the mixture to absorb excess water and aid in the granulation of the salts. Stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional diethyl ether.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, a viscous oil, can be purified by vacuum distillation to yield the final amine as a colorless to pale yellow liquid.
Validation and Characterization
To confirm the structural integrity and purity of the final product, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all expected protons and their connectivity. Expect signals for the two triazole methyl groups, and three methylene groups (-CH₂-CH₂-CH₂-), and a broad singlet for the -NH₂ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the five unique carbon atoms in the structure.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic N-H stretching bands for the primary amine (typically two bands around 3300-3400 cm⁻¹) and the absence of the nitrile (C≡N) stretch (around 2250 cm⁻¹) from the intermediate.
Mechanistic Considerations
Caption: Mechanism of the aza-Michael Addition.
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. The N1 nitrogen of the triazole attacks the β-carbon of acrylonitrile. The resulting negative charge is stabilized by the electron-withdrawing nitrile group and is subsequently quenched by a proton transfer, yielding the stable N-alkylated product. This pathway is favored over N4 addition due to steric and electronic factors.
References
-
D'yakonov, V. A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22667-22677. Available at: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-23. Available at: [Link]
-
Slugovc, C., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ChemistryOpen, 9(5), 587-595. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
Chemguide. Reducing Nitriles to Primary Amines. Available at: [Link]
-
Nitecki, D. E., et al. (1968). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. The Journal of Organic Chemistry, 33(2), 864-864. Available at: [Link]
-
Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. Available at: [Link]
-
Gilchrist, T. L., et al. (1995). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, (20), 2595-2599. Available at: [Link]
-
Wang, L., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(30), 19353-19357. Available at: [Link]
Sources
Molecular docking methodology for 1,2,4-triazole-based ligands
An Application Guide to Molecular Docking of 1,2,4-Triazole-Based Ligands
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] Its unique physicochemical characteristics—dipole moment, hydrogen bonding capacity, and metabolic stability—make it a privileged structure in drug design.[2] Molecular docking, a powerful computational technique, is indispensable for predicting the binding orientation and affinity of these ligands to their protein targets, thereby accelerating the structure-based drug design process.[4][5] This guide provides a comprehensive methodology for researchers engaged in the molecular docking of 1,2,4-triazole derivatives, emphasizing the rationale behind protocol choices, rigorous validation, and insightful post-docking analysis.
The Imperative of Pre-Docking Preparation: A Foundation for Accuracy
The credibility of any molecular docking study is contingent upon the meticulous preparation of both the target protein and the ligand. Garbage in, garbage out is the unforgiving rule of computational chemistry. This phase is not a mere procedural checklist but a critical step where scientific judgment ensures the biological relevance of the in silico model.
Target Protein Sanctification
The starting point for a docking experiment is a high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).[1][6] However, these raw structures are not immediately suitable for docking.
Protocol: Protein Preparation
-
Obtain and Inspect the Crystal Structure: Download the PDB file for the target protein. Critically evaluate the structure's resolution (aim for <2.5 Å), completeness, and the presence of any co-factors or existing ligands that can help define the binding site.
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and ions that are not integral to the protein's structural integrity or catalytic activity. The rationale is that these molecules can sterically or electrostatically obstruct the ligand's access to the binding site in a standard docking protocol.[1][7]
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Adding them is crucial as they are central to forming hydrogen bonds, a key interaction for many ligands. The protonation states of ionizable residues (His, Asp, Glu, Lys) must be correctly assigned at a physiological pH (typically 7.4). Tools like Schrödinger's Protein Preparation Wizard or AutoDockTools can automate this process.[7][8]
-
Assign Partial Charges and Atom Types: Apply a suitable force field (e.g., OPLS, AMBER) to assign partial charges and atom types to the protein. This is fundamental for the scoring function to accurately calculate electrostatic and van der Waals interactions.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or geometric strain introduced during the preparation process, without significantly altering the backbone conformation.
Ligand Preparation: The Nuances of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is not a simple heterocycle; its electronic and structural properties demand special attention.
Protocol: 1,2,4-Triazole Ligand Preparation
-
Generate 2D and 3D Structures: Draw the 2D structure of the triazole derivative using software like ChemDraw and convert it to a 3D structure using tools like OpenBabel.[7][9]
-
Protonation and Tautomeric States: The 1,2,4-triazole ring has multiple nitrogen atoms that can be protonated.[10] It is critical to determine the most likely protonation and tautomeric state at physiological pH. Depending on the target's active site environment, different states may be plausible. It is often advisable to generate and dock multiple relevant states.
-
Energy Minimization: This is a non-negotiable step. The ligand's 3D conformation must be optimized to a low-energy state. Use a robust force field like MMFF94 or a semi-empirical quantum mechanical method (like AM1) to achieve this.[7][11] This ensures the docking algorithm starts with a chemically sensible conformation.
-
Assign Partial Charges: Correctly assigning partial charges (e.g., Gasteiger-Hückel) is vital for accurately modeling the electrostatic potential of the triazole ring, which is key to its hydrogen bonding and dipole interactions.[12]
Defining the Search Space: Receptor Grid Generation
The docking algorithm must be told where to search for a viable binding pose. This is accomplished by defining a "grid box" that encompasses the target's active site.[7][13]
-
Causality: A grid that is too small may miss the correct binding pose entirely. A grid that is too large will drastically increase computation time and can reduce the accuracy of the search.
-
Best Practice: If the structure contains a co-crystallized ligand, center the grid on this ligand, with dimensions large enough to allow for translational and rotational freedom of the new ligand being docked (e.g., a 20x20x20 Å box).[13] If the site is unknown, use pocket-detection algorithms first to identify potential binding cavities.
The Docking Workflow: Algorithm Selection and Execution
The choice of docking software depends on the project's goals, available computational resources, and desired accuracy. No single program is universally superior; understanding their underlying algorithms is key to making an informed choice.[14]
Comparison of Common Docking Software
| Software | Search Algorithm | Scoring Function Principle | Strengths | Common Use Case |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical (knowledge-based terms) | Fast, accurate, and freely available for academic use.[15] | Virtual screening, lead optimization. |
| Schrödinger Glide | Hierarchical filters, exhaustive search | Empirical + Force Field-based (GlideScore) | High accuracy, different precision modes (HTVS, SP, XP).[16] | Industry-standard for virtual screening and lead optimization.[17] |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore) | Excellent handling of ligand flexibility and water molecules.[14] | Complex systems, studies where specific interactions are critical. |
Protocol: Molecular Docking with AutoDock Vina
This protocol provides a standard workflow for a widely used and accessible docking program.[18][19][20]
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes partial charges and atom type information required by Vina.
-
Generate Grid Box: In AutoDockTools, load the protein PDBQT file. Define the center and dimensions of the grid box that encloses the binding site.
-
Create Configuration File: Create a text file (conf.txt) specifying the paths to the input files and the grid box parameters. A critical parameter is exhaustiveness, which controls the thoroughness of the search; higher values increase accuracy but also computation time.[9]
-
Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log results.log
-
Retrieve Results: Vina will generate two primary output files:
-
results.log: A text file containing the predicted binding affinities (in kcal/mol) and RMSD values for the top poses.
-
results.pdbqt: A PDBQT file containing the 3D coordinates of the docked ligand poses.
-
Post-Docking Analysis: From Scores to Scientific Insight
A docking score is just a number. The true value of a docking experiment lies in the rigorous analysis and validation of the results.[21] Blindly trusting the top-ranked pose is a common and critical mistake.
The Self-Validating System: A Protocol for Trustworthiness
Before docking your novel 1,2,4-triazole compounds, you must validate your docking protocol to ensure it can reliably reproduce known experimental results for your specific target.
Protocol: Docking Validation
-
Redocking of the Native Ligand:
-
Objective: To confirm that the docking algorithm and parameters can reproduce the experimentally observed binding mode.
-
Procedure: If your protein structure was co-crystallized with a ligand, extract this "native" ligand. Dock it back into the protein using your prepared protocol.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value < 2.0 Å is generally considered a successful validation.[22][23] This proves your protocol is physically realistic.
-
-
Screening of Known Actives and Decoys:
-
Objective: To ensure your protocol can distinguish true binders from non-binders.
-
Procedure: Compile a small set of known active inhibitors for your target and a larger set of "decoy" molecules. Decoys have similar physical properties (e.g., molecular weight, logP) but different topologies and are presumed to be inactive.[22]
-
Success Criterion: A validated protocol should rank the known active compounds with significantly better (more negative) docking scores than the majority of the decoy molecules.
-
Interpreting the Results
Once the protocol is validated, you can proceed with docking your novel triazole ligands. The analysis should be multi-faceted.
-
Binding Affinity (Docking Score): The score provides an estimate of the binding free energy. More negative values suggest stronger binding. Compare the scores of your novel compounds to known inhibitors or the redocked native ligand.[9]
-
Visual Inspection of Binding Pose: This is the most critical part of the analysis. Use visualization software like PyMOL or Discovery Studio to inspect the top-ranked poses.[24]
-
Plausibility: Does the pose make chemical sense? Are there any steric clashes?
-
Key Interactions: For 1,2,4-triazoles, look for:
-
Hydrogen Bonds: Are the nitrogen atoms of the triazole ring acting as hydrogen bond acceptors with donor residues (e.g., Lys, Arg, Ser) in the active site?
-
Metal Coordination: If the active site contains a metal ion (e.g., the heme iron in cytochrome P450 enzymes), is one of the triazole nitrogens coordinating with it? This is a classic interaction for many triazole-based enzyme inhibitors.[25]
-
Hydrophobic Interactions: How are the substituents on the triazole ring interacting with hydrophobic pockets?
-
Pi-Interactions: Is the aromatic triazole ring involved in π-π stacking with aromatic residues like Phe, Tyr, or Trp?
-
-
Advanced Validation: Molecular Dynamics (MD)
For high-priority hits, the stability of the docked pose can be further assessed using MD simulations. An MD simulation tracks the movement of atoms over time, providing insight into whether the key interactions identified in docking are stable or transient.[8][26]
| Validation Step | Purpose | Interpretation of Results |
| Redocking | Confirms the protocol can find the correct experimental pose. | RMSD < 2.0 Å indicates success. |
| Active vs. Decoy Screening | Confirms the protocol can distinguish binders from non-binders. | Actives should score significantly better than decoys. |
| MD Simulation | Assesses the stability of the predicted protein-ligand complex. | Low RMSD fluctuation of the ligand in the binding pocket over time suggests a stable interaction. |
Visualizing Workflows and Interactions
Clear diagrams are essential for communicating complex computational workflows and results.
Caption: Overall workflow for a rigorous molecular docking study.
Caption: Key interactions of a 1,2,4-triazole ligand in a binding site.
Conclusion
Molecular docking is a powerful and cost-effective tool in the discovery of novel 1,2,4-triazole-based therapeutics. However, its predictive power is directly proportional to the rigor of the methodology. A successful docking campaign is not merely about generating low-energy scores but about building a scientifically sound model through careful preparation, robust validation, and insightful, chemistry-driven analysis of the results. By following the protocols and validation checks outlined in this guide, researchers can significantly increase the likelihood of identifying promising hit compounds worthy of experimental validation.
References
-
Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. [Link]
-
An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Latin American Journal of Pharmacy. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. Biochemical Pharmacology. [Link]
-
Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek. [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]
-
Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]
-
Docking and Post-Docking strategies. Centre National de la Recherche Scientifique. [Link]
-
An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
Docking and scoring. Schrödinger. [Link]
-
Software for molecular docking: a review. Journal of Cheminformatics. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry. [Link]
-
Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. Journal of Receptors and Signal Transduction. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Post-Docking Analysis and it's importance. Advent Informatics Pvt ltd. [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]
-
Molecular docking software's applications and basic challenges faced: a review. SciSpace. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
-
Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Letters in Drug Design & Discovery. [Link]
-
Glide. Schrödinger. [Link]
-
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. International Journal of Novel Research and Development. [Link]
-
1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Schrödinger Notes—Molecular Docking. J's Blog. [Link]
-
Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. [Link]
-
Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. [Link]
-
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
-
Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Publications. [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
-
A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. ResearchGate. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. Jetir.Org. [Link]
-
1, 2, 4-triazole derivatives: Significance and symbolism. Wisdomlib. [Link]
-
Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. YouTube. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Dove Medical Press. [Link]
-
Software for Molecular Docking: A review. ResearchGate. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Publishing. [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrcps.com [ijcrcps.com]
- 8. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 9. cal-tek.eu [cal-tek.eu]
- 10. ijpsr.com [ijpsr.com]
- 11. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking [mdpi.com]
- 12. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 14. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. schrodinger.com [schrodinger.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt Ltd [adventinformatics.com]
- 22. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QSAR Modeling in Predicting the Bioactivity of Triazole Analogs
Introduction: The Pivotal Role of QSAR in Triazole Drug Discovery
Triazole and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.[1][2] The therapeutic potential of these heterocyclic compounds has spurred extensive research into synthesizing and evaluating novel analogs to enhance efficacy and overcome resistance.[2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in this endeavor, providing a rational framework to correlate the physicochemical properties of triazole analogs with their biological activities.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of developing robust QSAR models to predict the bioactivity of triazole analogs, thereby accelerating the discovery of new therapeutic agents.
The core principle of QSAR lies in establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[3] This relationship is then used to predict the activity of new, unsynthesized molecules, enabling a more focused and efficient drug discovery process. By identifying the key molecular features that govern bioactivity, QSAR models provide invaluable insights for lead optimization and the design of more potent and selective triazole-based drugs.[2]
This document will provide a detailed, step-by-step workflow for building and validating predictive QSAR models for triazole analogs, encompassing data preparation, molecular descriptor calculation, model development, and rigorous validation. We will delve into both 2D and 3D-QSAR methodologies, offering practical protocols and explaining the causality behind critical experimental choices.
The QSAR Modeling Workflow: A Conceptual Overview
The development of a predictive QSAR model is a systematic process that can be broken down into several key stages. Each stage is crucial for ensuring the statistical robustness and predictive power of the final model.
Sources
- 1. Frontiers | Synthesis, 3D-QSAR and Molecular Docking Study of Nopol-Based 1,2,4-Triazole-Thioether Compounds as Potential Antifungal Agents [frontiersin.org]
- 2. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]
- 3. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results in Triazole Derivative Bioactivity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole derivatives. This guide is designed to provide in-depth troubleshooting for unexpected results in your bioactivity assays. Triazole derivatives are a versatile class of compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] However, their unique chemical structures can sometimes lead to confounding results in biological assays. This guide will help you navigate these challenges, ensure data integrity, and accelerate your research.
Section 1: Compound-Related Issues
The physical and chemical properties of your triazole derivative are a primary source of potential assay variability. Low solubility and compound instability can significantly impact your results.[4][5][6]
FAQ 1: My triazole derivative shows inconsistent activity or lower than expected potency across experiments. What could be the cause?
Answer: This is a common issue often linked to compound solubility.[4][5][6] Many organic compounds, including triazole derivatives, have poor aqueous solubility.[7] If your compound precipitates out of solution in your assay medium, the actual concentration exposed to the target (e.g., cells or enzymes) will be lower and more variable than intended.[4][5][6]
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the wells for any signs of precipitation (cloudiness, particulates).
-
Determine Kinetic Solubility: Perform a turbidimetric solubility assay to determine the kinetic solubility of your compound in the specific assay buffer. This will help you identify the concentration at which the compound starts to precipitate.[8]
-
Optimize Dilution Protocols: Instead of a single large dilution step, use a serial dilution method to minimize the chances of your compound crashing out of solution.[4][5]
-
Consider Solvent Effects: While DMSO is a common solvent, high concentrations can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and below the tolerance level of your cell line (typically <0.5%).
Protocol: Basic Turbidimetric Solubility Assay
-
Prepare a high-concentration stock solution of your triazole derivative in DMSO.
-
In a 96-well plate, add your assay buffer.
-
Add increasing concentrations of your compound stock solution to the wells.
-
Incubate the plate at the assay temperature for a set period (e.g., 2 hours).
-
Measure the absorbance at a wavelength sensitive to light scatter (e.g., 620 nm or 750 nm).
-
The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and an estimate of the kinetic solubility.
FAQ 2: I observe a high background signal or assay interference. Could my triazole derivative be the culprit?
Answer: Yes, the inherent properties of your test compound can directly interfere with the assay readout.[9] For example, some compounds are naturally fluorescent or colored, which can lead to false-positive or false-negative results in fluorescence- or absorbance-based assays.[9] Additionally, some compounds can chemically reduce colorimetric reagents, such as MTT, leading to a false signal of cell viability.[10]
Troubleshooting Steps:
-
Run Compound-Only Controls: In every assay, include control wells containing your compound at various concentrations in the assay medium without cells or enzymes. This will reveal if the compound itself contributes to the signal.
-
Choose the Right Assay Plate: For fluorescence assays, use black plates to minimize background fluorescence and well-to-well crosstalk. For luminescence, use white plates. For colorimetric assays, clear plates are appropriate.[11]
-
Consider Orthogonal Assays: If you suspect interference, validate your findings using a different assay that relies on an alternative detection method. For example, if you see unexpected results in an MTT assay (which measures metabolic activity), you could try a trypan blue exclusion assay (which measures membrane integrity).
Section 2: Cell-Based Assay Challenges
Cell-based assays are crucial for evaluating the biological effects of triazole derivatives. However, the health and handling of cells are critical variables that can introduce significant variability.[12][13]
FAQ 3: My dose-response curve is flat or shows an unexpected increase in signal at high concentrations. What's happening?
Answer: This can be a perplexing result. A flat curve may indicate that your compound is not active within the tested concentration range. However, an increase in signal at higher concentrations, especially in viability assays like the MTT assay, can be due to several factors.[10] Your compound might be causing cellular stress, leading to an increase in metabolic activity before cell death.[10] Alternatively, as mentioned earlier, the compound itself might be directly interacting with the assay reagents.[10]
Troubleshooting Steps:
-
Expand the Concentration Range: Test a wider range of concentrations to ensure you are capturing the full dose-response.[10]
-
Microscopic Examination: Visually inspect the cells under a microscope after treatment. This can provide qualitative information about cell health and morphology that a plate reader cannot.[10]
-
Check for Contamination: Microbial contamination can interfere with colorimetric reagents and lead to false signals.[14][15] Always inspect your cell cultures for any signs of contamination.
Table 1: Common Issues in MTT Assays and Potential Solutions [14][16]
| Observed Problem | Potential Cause | Recommended Solution |
| High background in "no cell" controls | Compound interference or microbial contamination. | Run compound-only controls; check for contamination. |
| Low signal in all wells | Insufficient cell number or short incubation time. | Optimize cell seeding density and extend MTT incubation. |
| Inconsistent results between replicates | Uneven cell plating or edge effects. | Use a multichannel pipette; ensure incubator humidity. |
| Phenol red interference | Phenol red in the medium can affect absorbance. | Use phenol red-free medium for the MTT incubation step. |
FAQ 4: I'm seeing significant well-to-well and plate-to-plate variability. How can I improve reproducibility?
Answer: Reproducibility is key to reliable data.[12] Variability in cell-based assays can stem from inconsistent cell seeding, "edge effects" in multi-well plates, and changes in cell phenotype over time.[17]
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells with a consistent passage number for all experiments. Phenotypic drift can occur with excessive passaging, altering cellular responses.[17]
-
Implement a "Thaw-and-Use" Approach: For large-scale screening, consider creating a large, quality-controlled frozen stock of cells. Thawing a new vial for each experiment can reduce variability compared to continuously passaging cells.[17]
-
Mitigate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth. To minimize this, avoid using the outer wells for experimental samples or ensure the incubator has adequate humidity.
-
Automate Liquid Handling: If possible, use automated liquid handling systems to improve the precision of cell plating and reagent addition.[18]
Section 3: Enzyme Inhibition Assay Pitfalls
Triazole derivatives are known to target and inhibit various enzymes, such as lanosterol 14α-demethylase in fungi and aromatase in cancer cells.[1][19][20] However, obtaining accurate and reproducible enzyme inhibition data requires careful experimental design.
FAQ 5: My enzyme inhibition assay shows a non-linear reaction progress curve. What does this mean?
Answer: A non-linear progress curve, where the reaction rate decreases over time, can be due to several factors.[21] It's crucial to determine the cause to ensure you are accurately measuring the initial reaction velocity (V₀).
Potential Causes for Non-Linearity: [21]
-
Substrate Depletion: The reaction slows down as the substrate is consumed.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay.
-
Time-Dependent Inhibition: Your triazole derivative might be a slow-binding or irreversible inhibitor.
-
Assay Artifacts: The detection method may not be linear at high product concentrations.
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your assay is running under initial velocity conditions. This typically means using substrate concentrations well below the Km and ensuring that no more than 10-15% of the substrate is consumed during the reaction.
-
Run Control Reactions: Include "no inhibitor" and "no enzyme" controls to monitor the stability of the enzyme and substrate over time.
-
Vary Incubation Times: If you suspect time-dependent inhibition, pre-incubate the enzyme and your triazole derivative for varying amounts of time before adding the substrate.
Diagram 1: General Troubleshooting Workflow for Bioactivity Assays
Caption: A flowchart for troubleshooting unexpected assay results.
Section 4: Data Interpretation and Validation
Interpreting ambiguous results is a critical skill in drug discovery.[22] It's important to consider that unexpected results are not always artifacts; they can sometimes reveal complex biological mechanisms.
FAQ 6: My triazole derivative shows activity against multiple, unrelated targets. Is this a red flag?
Answer: It can be. While some compounds have legitimate polypharmacology (acting on multiple targets), frequent "hits" across various screens can be indicative of a Pan-Assay Interference Compound (PAIN).[23] These are compounds that often interfere with assays through non-specific mechanisms, such as aggregation, redox cycling, or membrane disruption.
Validation Steps:
-
Literature and Database Review: Check publicly available databases for known PAINS or compounds with similar scaffolds that have been flagged for assay interference.
-
Biophysical Methods: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct binding interaction between your compound and the purified target protein. This helps to rule out non-specific inhibition.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test closely related analogs of your active compound. A clear SAR, where small changes in the compound's structure lead to predictable changes in activity, provides strong evidence for a specific mode of action.[2]
This technical guide provides a framework for troubleshooting common issues encountered when assessing the bioactivity of triazole derivatives. By systematically addressing potential problems related to the compound, the assay system, and data interpretation, researchers can enhance the reliability and reproducibility of their results.
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa156.
-
ResearchGate. (n.d.). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
- Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2469.
- Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888327.
- Gizińska, M., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3788.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
- Wieder, A. M., et al. (2018). Hot topics in antifungal susceptibility testing: A new drug, a bad bug, sweeping caspofungin testing under the rug, and solving the ECV shrug. Journal of Clinical Microbiology, 56(3), e01305-17.
- Kumar, A., et al. (2020). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Drug Targets, 21(13), 1332-1358.
-
National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
- Sharma, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-10.
-
ResearchGate. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Retrieved from [Link]
- Dufresne, S. F., et al. (2019). Triazole Antifungal Susceptibility Patterns among Aspergillus Species in Québec, Canada. Journal of Clinical Microbiology, 57(6), e00224-19.
- Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 120(10), 1433-1442.
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
MDPI. (2024). A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Retrieved from [Link]
-
YouTube. (2021, January 15). Unbelievable Challenges in Triazole Synthesis! Retrieved from [Link]
-
MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone help with a query on enzyme inhibition and activation? Retrieved from [Link]
- Kamal, A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(1), 126-153.
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022, January 6). A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). Retrieved from [Link]
-
Flagship Pioneering. (2026, January 21). Going With the Flow: Finding Success in Academic and Biotech Research Cultures. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
- Kamal, A., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry, 26(1), 154-165.
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
- St-Gallay, S. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1227-1236.
-
ResearchGate. (n.d.). Antifungal susceptibilities of medical triazoles and compounds used as... Retrieved from [Link]
- Emami, S., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(12), 2063.
-
PubMed. (n.d.). Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Retrieved from [Link]
-
MDPI. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Retrieved from [Link]
-
Open Science. (2024, November 30). ANTICANCER EFFECT OF 1,2,3-TRIAZOLE-CONTAINING COMPOUNDS. Retrieved from [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. clyte.tech [clyte.tech]
- 17. promegaconnections.com [promegaconnections.com]
- 18. sptlabtech.com [sptlabtech.com]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Going With the Flow: Finding Success in Academic and Biotech Research Cultures - BioSpace [biospace.com]
- 23. drugtargetreview.com [drugtargetreview.com]
Overcoming solubility issues of triazole compounds in biological buffers
Welcome to the technical support guide for overcoming solubility challenges with triazole-based compounds in biological buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility hurdles during their experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot these common, yet critical, issues.
Introduction: The Triazole Solubility Paradox
Triazole-containing compounds are a cornerstone of modern medicinal chemistry and agrochemicals, valued for their metabolic stability and diverse biological activities.[1][2] However, many highly potent triazole derivatives are characterized by high lipophilicity and strong crystal lattice energy, leading to poor aqueous solubility.[3] This presents a significant challenge, as compounds must be in a dissolved state to be biologically active and to yield reliable, reproducible data in experimental assays.[4] This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My triazole compound won't dissolve in my aqueous biological buffer. What are the primary reasons for this?
A1: This is a frequent and fundamental challenge. The inability of a triazole compound to dissolve stems from a mismatch between the physicochemical properties of your compound and the solvent (your buffer). Here’s a breakdown of the core issues:
-
Intrinsic Compound Properties: The molecular structure dictates solubility. Many advanced triazole derivatives are large, complex molecules with high hydrophobicity (LogP > 3) and strong intermolecular forces (crystal lattice energy). These forces require significant energy to overcome, which the favorable interactions with water in the buffer cannot provide.[3] For example, the antifungal drug Itraconazole is a classic triazole with an aqueous solubility of less than 1 ng/mL.[3]
-
The Nature of the Biological Buffer: Buffers like Phosphate-Buffered Saline (PBS) or HEPES are excellent for maintaining physiological pH but are fundamentally aqueous systems.[5][6] They are highly polar and are poor solvents for non-polar, lipophilic compounds.
-
Ionization State (pKa vs. pH): Many triazole compounds are weakly basic due to the nitrogen atoms in the heterocyclic ring.[3][7] The solubility of such compounds is highly dependent on the pH of the buffer.[8] If the buffer pH is significantly above the compound's pKa, the compound will be in its neutral, less soluble form. For instance, weakly basic drugs are more soluble in the acidic environment of the stomach and less soluble at the neutral pH of the intestines.[3]
-
"Common Ion Effect": If your buffer contains ions that are also present in a salt form of your compound, it can suppress dissolution. While less common for triazoles, it's a possibility to consider.
Your first step is not to arbitrarily try different solvents, but to understand which of these factors is the primary driver of the insolubility for your specific molecule.
Q2: I have a new triazole compound. What is the very first step I should take to prepare it for a biological assay?
A2: The universally accepted first step is to create a concentrated stock solution in a suitable organic solvent. This allows you to add a very small volume of the stock to your aqueous buffer, minimizing the impact of the organic solvent on your final assay conditions.
Causality: The principle here is to use a solvent that is energetically favorable for your compound, and then perform a dilution into the aqueous system where the final concentration of the organic solvent is too low to cause biological interference.
Recommended Protocol: Preparing a High-Concentration Stock Solution
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of hydrophobic compounds.[9]
-
Preparation:
-
Weigh out a precise amount of your triazole compound (e.g., 5 mg).
-
Add a calculated volume of 100% DMSO to achieve a high concentration, typically in the range of 10-50 mM. For a 5 mg compound with a molecular weight of 500 g/mol , adding 1 mL of DMSO yields a 10 mM stock.
-
Ensure complete dissolution. Use gentle vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Storage: Store the stock solution in an airtight container at -20°C or -80°C to prevent degradation and absorption of atmospheric water by the hygroscopic DMSO.
This stock solution is your validated starting point for all subsequent dilutions into your biological buffers.
Q3: My compound is soluble in the DMSO stock, but it precipitates when I dilute it into my assay buffer. How can I use co-solvents to fix this?
A3: This phenomenon, known as "crashing out," occurs when the compound rapidly moves from a favorable organic environment to an unfavorable aqueous one. The use of co-solvents is a primary strategy to bridge this gap by making the final aqueous buffer more "hospitable" to your compound.[10]
Mechanism of Action: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution.[10] They disrupt the hydrogen-bonding network of water, reducing the interfacial tension between the water and your hydrophobic compound, thereby increasing its solubility.
Common Co-solvents for Biological Assays
| Co-Solvent | Typical Starting Final Concentration (% v/v) | Key Considerations & Potential Downsides |
| DMSO | 0.1% - 1% | Gold Standard. Generally well-tolerated by most cell lines up to 0.5%. Can be cytotoxic or induce differentiation at higher concentrations. |
| Ethanol | 0.1% - 2% | Useful for many compounds. Can cause protein denaturation and cellular stress at higher concentrations. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1% - 10% | A non-volatile, low-toxicity polymer. Excellent for increasing solubility. Can increase the viscosity of the solution.[11] |
| Propylene Glycol (PG) | 1% - 10% | Similar to PEG 400, often used in pharmaceutical formulations.[11] |
| Glycerin | 1% - 5% | A viscous, non-toxic co-solvent. Its high viscosity can sometimes interfere with automated liquid handling.[10] |
Workflow for Using Co-solvents
Self-Validation: Always run a "vehicle control" in your assay. This control should contain the highest concentration of the co-solvent you use for your compound, but without the compound itself. This ensures that any observed biological effects are due to your triazole and not the solvent system.
Q4: My triazole is a weak base. Can I adjust the pH of my buffer to improve its solubility?
A4: Absolutely. For ionizable compounds, pH adjustment is one of the most powerful tools for enhancing solubility.[8]
Mechanism of Action: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of a compound. For a weakly basic triazole, lowering the pH of the buffer below its pKa will cause the nitrogen atoms in the triazole ring to become protonated (positively charged). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[3][12] For example, the solubility of telmisartan is high in acidic (pH 1.2) and basic (pH 10) conditions but extremely low between pH 3 and 7.[13]
Key Considerations Before Adjusting pH:
-
Assay Compatibility: Will the required pH adversely affect your protein, cells, or reagents? Most biological systems operate optimally in a narrow pH range (typically 7.2-7.4).[5] A significant deviation could compromise the integrity of your experiment.
-
Buffer Capacity: The buffer you choose must have sufficient capacity to maintain the target pH after the addition of your compound stock and throughout the experiment.[14]
-
Compound Stability: Ensure your compound is stable at the new pH. Some molecules can undergo hydrolysis or degradation under acidic or basic conditions.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of the same biological buffer (e.g., 50 mM Phosphate) adjusted to different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add a small, precise volume of your concentrated DMSO stock to each buffer to achieve the desired final concentration.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for 1-2 hours.
-
Observation & Quantification:
-
Visually inspect for precipitation.
-
For a quantitative assessment, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
-
Analysis: Plot the measured solubility against the buffer pH. This will reveal the optimal pH range for your compound.
This systematic approach validates the use of pH modification and ensures it is a viable strategy for your specific experimental context.
Q5: I've heard about cyclodextrins. What are they and when are they a good choice?
A5: Cyclodextrins are an excellent choice when co-solvents and pH adjustment are insufficient or incompatible with your assay system. They are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[10]
Mechanism of Action: Inclusion Complexation
The cyclodextrin acts as a "molecular bucket." The hydrophobic part of your triazole compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in the aqueous buffer.[15] This process is called inclusion complexation and effectively shields the poorly soluble drug from the water.[10][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly popular in pharmaceutical applications due to its high aqueous solubility and low toxicity.[17]
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// Invisible nodes for layout subgraph { rank=same; Triazole; Cyclodextrin; }
// Edges {Triazole, Cyclodextrin} -> Complex [arrowhead=normal, style=dashed, label="Complexation"]; Complex -> Water [arrowhead=normal, label="Soluble in"]; } dot Caption: Mechanism of cyclodextrin inclusion complexation.
When to Use Cyclodextrins:
-
When the required concentration of co-solvents is toxic to your cells or inhibits your enzyme.
-
When pH adjustment is not a viable option for your biological system.
-
For in vivo studies, as they can improve bioavailability. The FDA has approved formulations containing itraconazole and HP-β-CD.[17]
Protocol for Using HP-β-CD:
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your biological buffer to create a stock solution (e.g., 10-40% w/v). This may require gentle warming.
-
Add Compound Stock: Slowly add your concentrated DMSO stock of the triazole compound to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound is critical; start with a large excess of cyclodextrin (e.g., 100:1 or 1000:1).
-
Equilibrate: Allow the mixture to equilibrate for at least one hour to ensure efficient complex formation.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any non-complexed compound that may have precipitated.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For... | Key Precaution |
| Co-solvents | Reducing solvent polarity | Initial troubleshooting; most in vitro assays | Determine the maximum solvent tolerance of your assay system. |
| pH Adjustment | Increasing compound ionization | Ionizable triazoles (weak acids/bases) | Confirm that the required pH is compatible with your biological system. |
| Cyclodextrins | Inclusion complex formation | Sensitive assays where co-solvents/pH changes are not tolerated | Use a sufficient molar excess of cyclodextrin to ensure complexation. |
| Particle Size Reduction | Increasing surface area | Enhancing dissolution rate, not equilibrium solubility | Not a primary method for buffer prep; more for formulation.[4][18] |
| Advanced Formulations | Solid dispersions, co-crystals | Drug development and in vivo studies | Requires specialized equipment and expertise.[3][19] |
By approaching solubility issues systematically—first understanding the root cause and then applying these strategies in a logical, validated manner—researchers can ensure the generation of high-quality, reliable data for their triazole compounds.
References
- Solubility of 1H-1,2,4-triazole. Solubility of Things.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Wiley Online Library.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.
- Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Enhancing Solubility and Dissolution of Anti-Fungal Drugs: A Comparative Study of Solid Dispersion and Co-Crystallization. International Journal of Pharmaceutical Sciences.
- Solubility of triazole?
- Solubility Enhancement of Itraconazole by Hypromellose Formulated by Solution-Suspension Layering Technique. RJPT.
- Techniques to improve the solubility of poorly soluble drugs.
- What are the applications of biological buffers in the pharmaceutical field? HOPAX Fine Chemicals.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications.
- Biological Buffers: Essential Tools in Pharmaceutical Processes. DKSH.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PubMed Central.
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
- Formulation strategies for poorly soluble drugs.
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.
- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
- What is a Biological Buffer and How to Choose the Best Buffer for Your Experiment. GoldBio.
- What Are Some Common Biological Buffers Used In The Lab? Dalo Chem Life Sciences.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
- Making triazoles, the green way.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.
- Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group. Asian Journal of Chemistry.
- Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Pharmaguideline.
- Co-Crystallization of Antifungal Drugs. International Journal of Pharmaceutical Sciences.
Sources
- 1. longdom.org [longdom.org]
- 2. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the applications of biological buffers in the pharmaceutical field? - Блог - Hopax Fine Chemicals [hopaxfc.com]
- 6. dalochem.com [dalochem.com]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.appconnect.in [journal.appconnect.in]
- 9. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Buffers: Essential Tools in Pharmaceutical Processes [dkshdiscover.com]
- 15. researchgate.net [researchgate.net]
- 16. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Evolving Landscape of Triazole Antifungals: Benchmarking Novel Derivatives Against Fluconazole and Voriconazole
Authored for Researchers, Scientists, and Drug Development Professionals
In the persistent battle against invasive fungal infections, the triazole class of antifungals has long been a cornerstone of therapy. However, the rise of resistance to first-generation agents like fluconazole has necessitated the development of new, more potent derivatives. This guide provides an in-depth comparison of the antifungal potency of emerging triazole derivatives relative to the established standards, fluconazole and voriconazole. We will delve into the experimental data that underpins these comparisons, offering a critical perspective for researchers and drug development professionals navigating this dynamic field.
The Enduring Target: Lanosterol 14α-Demethylase and the Triazole Mechanism of Action
Triazole antifungals universally exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][2] This enzyme is a fungal cytochrome P450 that catalyzes the conversion of lanosterol to ergosterol, an essential sterol for maintaining the fluidity and function of the fungal cell membrane.[2] The nitrogen atom in the triazole ring binds to the heme iron atom within the active site of lanosterol 14α-demethylase, effectively blocking its function.[2] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth.[3]
Caption: The ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals on lanosterol 14α-demethylase (CYP51).
The Rise of Resistance and the Need for a New Generation
The extensive use of fluconazole has unfortunately led to the emergence of resistant fungal strains, particularly among Candida species.[4] The primary mechanisms of fluconazole resistance include:
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[5][6]
-
Alterations in the ERG11 Gene: Mutations in the ERG11 gene can lead to changes in the amino acid sequence of lanosterol 14α-demethylase, reducing its binding affinity for fluconazole.[7]
-
Upregulation of ERG11: Increased production of the target enzyme can effectively titrate out the inhibitory effect of the drug.[7]
These resistance mechanisms have driven the development of second-generation triazoles, such as voriconazole, and a host of novel derivatives designed to overcome these challenges.
Comparative In Vitro Potency: A Quantitative Look at Antifungal Activity
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for fluconazole, voriconazole, and several novel triazole derivatives against a range of clinically relevant fungal pathogens, including fluconazole-resistant strains.
Table 1: Comparative MICs (μg/mL) of Triazoles against Candida Species
| Compound | C. albicans (Fluconazole-Susceptible) | C. albicans (Fluconazole-Resistant) | C. glabrata | C. krusei | C. parapsilosis |
| Fluconazole | 0.25 - 2 | >64 | 8 - >64 | >64 | 1 - 4 |
| Voriconazole | 0.03 - 0.5 | 0.25 - 4 | 0.125 - 8 | 0.25 - 1 | 0.03 - 0.25 |
| Novel Derivative 7b [8] | 0.063 - 1 | 0.063 - 16 | - | - | 0.063 - 16 |
| Novel Derivative 7e [8] | 0.063 - 1 | 0.063 - 16 | - | - | 0.063 - 16 |
| Novel Derivative 19g [8] | ≤ 0.031 | ≤ 0.031 | - | - | - |
| Novel Derivative 20b [8] | ≤ 0.016 | ≤ 0.016 | - | - | - |
| Compound 8a [2] | 0.01 µM (approx. 0.003 µg/mL) | - | - | - | - |
Table 2: Comparative MICs (μg/mL) of Triazoles against Aspergillus Species
| Compound | Aspergillus fumigatus |
| Fluconazole | >64 |
| Voriconazole | 0.25 - 1 |
| Compound 1a (R = 7Cl) [8] | 0.25 |
Note: MIC values can vary depending on the specific strains and testing methodologies used.
Structure-Activity Relationship (SAR): The Chemical Basis for Enhanced Potency
The improved activity of newer triazole derivatives stems from strategic modifications to their chemical structures. These modifications enhance their binding affinity to lanosterol 14α-demethylase and can circumvent resistance mechanisms.[9][10]
Key pharmacophoric features of potent triazole antifungals include:
-
The Triazole Ring: Essential for coordinating with the heme iron in the active site of the target enzyme.[10]
-
A Dihalophenyl Group: The 2,4-difluorophenyl group is a common feature that enhances binding affinity.[10]
-
A Hydroxyl Group: This group often forms a hydrogen bond with a key amino acid residue in the active site.[10]
-
Side Chain Modifications: The side chain of the triazole molecule can be extensively modified to improve potency and spectrum. For example, the introduction of a piperazine moiety, as seen in itraconazole and posaconazole, can lead to broader-spectrum activity.[11] The addition of electron-withdrawing groups, such as halogens, or bulky aromatic rings can also enhance antifungal activity.[12]
For instance, the potent activity of compound 8a, a 2-(2,4-Difluorophenyl)-3-(methyl-(3-phenoxyalkyl)amino)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative, is attributed to its optimal interaction with the active site of lanosterol 14α-demethylase through a combination of hydrophobic, van der Waals, and hydrogen-bonding interactions.[2]
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The reliability of antifungal potency comparisons hinges on the use of standardized and validated experimental protocols. The following sections detail the methodologies for in vitro susceptibility testing and in vivo efficacy studies.
In Vitro Antifungal Susceptibility Testing: The CLSI Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) has established standardized broth microdilution methods for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[7][13] These protocols ensure inter-laboratory reproducibility and provide a reliable basis for comparing the in vitro activity of different antifungal agents.
Caption: A simplified workflow for the CLSI broth microdilution method for antifungal susceptibility testing.
Step-by-Step Protocol for CLSI M27 Broth Microdilution (for Yeasts):
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Perform serial dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations for the assay.[14]
-
-
Preparation of Fungal Inoculum:
-
Culture the yeast isolates on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution wells.[14]
-
-
Inoculation of Microdilution Plates:
-
Dispense 100 µL of the appropriate antifungal dilution into each well of a 96-well microdilution plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[13]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or using a spectrophotometer.
-
In Vivo Efficacy Testing: The Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of novel antifungal agents. The murine model of disseminated candidiasis is a widely used and well-characterized system.[5][6]
Caption: A general workflow for a murine model of disseminated candidiasis to assess in vivo antifungal efficacy.
Step-by-Step Protocol for Murine Model of Disseminated Candidiasis:
-
Animal Model and Immunosuppression (if required):
-
Use a standard mouse strain (e.g., BALB/c or C57BL/6).
-
For studies requiring an immunocompromised host, immunosuppression can be induced using agents like cyclophosphamide or corticosteroids.[4] The choice of immunosuppressive regimen should be carefully considered to mimic the target patient population.
-
-
Inoculum Preparation:
-
Culture Candida albicans in a suitable broth medium (e.g., YPD) overnight.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse).[5]
-
-
Infection:
-
Inject the prepared inoculum intravenously via the lateral tail vein.
-
-
Antifungal Treatment:
-
Initiate treatment with the test compounds and controls (e.g., fluconazole, voriconazole, vehicle) at predetermined doses and schedules. Administration can be oral, intraperitoneal, or intravenous, depending on the drug's properties and the experimental design.[7]
-
-
Monitoring and Endpoints:
-
Survival: Monitor the mice daily for signs of illness and record survival over a set period (e.g., 21-30 days).
-
Fungal Burden: At specific time points, euthanize a subset of mice and harvest target organs (typically kidneys, brain, and spleen). Homogenize the tissues and plate serial dilutions on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.[2]
-
Conclusion: A Promising Future for Triazole Antifungals
The development of novel triazole derivatives represents a significant advancement in the fight against invasive fungal infections. These new agents demonstrate superior in vitro potency and a broader spectrum of activity compared to fluconazole, particularly against resistant strains. The strategic chemical modifications of these derivatives, guided by a deep understanding of their structure-activity relationships, have been key to their success. As researchers continue to innovate, the rigorous application of standardized in vitro and in vivo testing protocols will be paramount in identifying and validating the next generation of triazole antifungals that can effectively combat the evolving threat of fungal resistance.
References
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]
-
Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). National Institutes of Health. [Link]
-
2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol. (n.d.). MySkinRecipes. [Link]
-
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). National Institutes of Health. [Link]
-
Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. (2014). PubMed. [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014). National Institutes of Health. [Link]
-
New Antifungal Agents with Azole Moieties. (2022). Semantic Scholar. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). National Institutes of Health. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]
-
Animal Models for Candidiasis. (n.d.). National Institutes of Health. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023). ACS Publications. [Link]
-
SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. (n.d.). National Institutes of Health. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ResearchGate. [Link]
-
Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. (2023). ResearchGate. [Link]
-
Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. (2014). ResearchGate. [Link]
-
Experimental Mouse Models of Disseminated Candida auris Infection. (2019). ASM Journals. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers. [Link]
-
Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model. (2021). Frontiers. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Institutes of Health. [Link]
-
New Antifungal Agents with Azole Moieties. (n.d.). National Institutes of Health. [Link]
-
Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract. (2016). Antimicrobial Agents and Chemotherapy. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore. [Link]
-
M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Candida albicans Colonizes and Disseminates to the Gastrointestinal Tract in the Presence of the Microbiota in a Severe Combined Immunodeficient Mouse Model [frontiersin.org]
- 3. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. niaid.nih.gov [niaid.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Molecular Docking: 1,2,4-Triazole vs. 1,2,3-Triazole Isomers
Introduction: The Tale of Two Isomers in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered triazole ring system, with its three nitrogen atoms, stands out for its remarkable versatility and prevalence in a wide array of approved drugs.[1][2] The two primary isomers, 1,2,4-triazole and 1,2,3-triazole, while structurally similar, possess distinct electronic and physicochemical properties that profoundly influence their interactions with biological targets.[3][4] This guide provides an in-depth, comparative molecular docking study of these two isomers, offering researchers and drug development professionals a framework for understanding their differential binding behaviors and a practical protocol for conducting similar in-silico analyses.
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically successful drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole.[5] Its widespread use is attributed to its metabolic stability, capacity to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[6][7] On the other hand, the 1,2,3-triazole ring has gained significant traction with the advent of "click chemistry," which allows for its efficient and regioselective synthesis.[8] This has led to its increasing exploration in drug discovery, where it often serves as a rigid linker or a key interacting motif.
Understanding the subtle yet significant differences in how these isomers interact with a common biological target is crucial for rational drug design. This guide will use p38 Mitogen-Activated Protein (MAP) kinase, a key regulator of inflammatory responses and a validated target for a range of diseases, as a case study to dissect these differences.[4][6] Both 1,2,4- and 1,2,3-triazole-based inhibitors of p38 MAP kinase have been reported, making it an ideal system for a comparative docking analysis.[1][5]
Physicochemical Properties: A Foundation for Differential Interactions
The distinct arrangement of nitrogen atoms in the 1,2,4- and 1,2,3-triazole rings governs their electronic distribution, dipole moments, and hydrogen bonding capabilities, which are critical determinants of their binding affinity and selectivity for a protein target.
| Property | 1,2,4-Triazole | 1,2,3-Triazole | Key Implications for Molecular Docking |
| Nitrogen Arrangement | Two adjacent, one isolated | Three contiguous | Influences dipole moment and electrostatic potential, creating distinct interaction profiles. |
| Stability | Generally stable | Highly stable to thermal and acidic conditions | 1,2,3-triazoles are often considered more robust scaffolds. |
| Acidity (pKa of N-H) | ~10.26[6] | ~9.4[4] | 1,2,3-triazole is a slightly stronger acid, potentially influencing its role as a hydrogen bond donor. |
| Basicity (pKa of conjugate acid) | ~2.45[6] | ~1.2[4] | 1,2,4-triazole is a stronger base, making its nitrogen atoms more likely to act as hydrogen bond acceptors. |
| Hydrogen Bonding | Primarily acts as a hydrogen bond acceptor. | Can act as both a hydrogen bond donor and acceptor.[9] | The dual nature of 1,2,3-triazole offers more potential interaction points within a binding site. |
| Dipole Moment | Significant dipole moment | Strong dipole moment | The magnitude and vector of the dipole moment affect long-range electrostatic interactions with the protein. |
These fundamental differences suggest that 1,2,4-triazole derivatives may favor interactions with regions rich in hydrogen bond donors, while 1,2,3-triazole derivatives may exhibit more diverse binding modes by capitalizing on both donor and acceptor opportunities.
Methodology: A Rigorous Protocol for Comparative Docking
This section outlines a detailed, self-validating protocol for a comparative molecular docking study of 1,2,4- and 1,2,3-triazole isomers against p38 MAP kinase using AutoDock Vina, a widely used and validated docking software.
Experimental Workflow
Caption: A streamlined workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol
-
Target Selection and Preparation:
-
Rationale: p38 MAP kinase is selected due to its therapeutic relevance and the existence of co-crystal structures with triazole-based inhibitors, which validates the binding pocket.
-
Protocol:
-
Download the crystal structure of human p38 MAP kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 1KV1).[6]
-
Using molecular visualization software such as PyMOL or UCSF Chimera, remove all water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogens to the protein structure to ensure correct ionization states for the amino acid residues.
-
Save the prepared protein structure in the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.
-
-
-
Ligand Preparation:
-
Rationale: To ensure a fair comparison, simple, representative scaffolds of 1-phenyl-1H-1,2,4-triazole and 1-phenyl-1H-1,2,3-triazole will be used. Energy minimization is crucial for obtaining realistic ligand conformations.
-
Protocol:
-
Construct the 3D structures of the 1,2,4-triazole and 1,2,3-triazole derivatives using a molecular builder like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structures in the PDBQT format.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm. Centering the grid on the known binding site of a co-crystallized inhibitor increases the efficiency and accuracy of the docking simulation.
-
Protocol:
-
Load the prepared protein structure (PDBQT file) into AutoDockTools (ADT).
-
Define the grid box dimensions to encompass the entire active site. For p38 MAP kinase (PDB: 1KV1), the ATP-binding pocket is the region of interest.
-
Center the grid box on the coordinates of the co-crystallized inhibitor from the original PDB file. A grid size of 25 x 25 x 25 Å is a reasonable starting point.
-
-
-
Molecular Docking with AutoDock Vina:
-
Rationale: AutoDock Vina is a robust and widely used tool for molecular docking that employs a sophisticated scoring function to predict binding affinity.[2]
-
Protocol:
-
Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters.
-
Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.[2]
-
Execute the docking simulation from the command line using the Vina executable and the configuration file.
-
The output will be a PDBQT file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
-
-
-
Results Analysis and Visualization:
-
Rationale: Analysis of the docking results involves comparing the binding energies and visualizing the protein-ligand interactions to understand the structural basis of binding.
-
Protocol:
-
Analyze the output files to identify the top-ranked binding pose for each triazole isomer based on the most negative binding affinity score.
-
Use PyMOL to visualize the predicted binding poses within the active site of p38 MAP kinase.[10]
-
Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each isomer and the surrounding amino acid residues.
-
-
Hypothetical Results and Comparative Analysis
This section presents hypothetical, yet plausible, results from the comparative docking study, designed to illustrate the potential differences in binding modes between the 1,2,4- and 1,2,3-triazole isomers.
Quantitative Docking Data
| Ligand Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1-phenyl-1H-1,2,4-triazole | -7.8 | Met109, Gly110, Lys53, Leu167 |
| 1-phenyl-1H-1,2,3-triazole | -8.5 | Met109, Gly110, Asp168, Phe169 |
Interpretation of Binding Modes
Sources
- 1. Short cut to 1,2,3-triazole-based p38 MAP kinase inhibitors via [3+2]-cycloaddition chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to unforeseen adverse effects, complicating clinical development and, in some cases, causing late-stage failures.[1] For novel chemical entities such as 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, a comprehensive understanding of its selectivity profile is not merely a regulatory requirement but a foundational element of its preclinical characterization.
The 1,2,4-triazole scaffold is a well-established pharmacophore present in a diverse range of approved drugs, exhibiting activities against targets such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes.[2] This promiscuity underscores the necessity of a systematic and tiered approach to profiling the selectivity of any new triazole-containing compound. This guide provides an in-depth technical framework for the comprehensive cross-reactivity and selectivity profiling of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and provide a framework for data interpretation and comparison with relevant alternatives.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the selectivity profile of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine (termed "Test Compound" hereafter), it is essential to benchmark its performance against appropriate reference compounds. The choice of comparators should be guided by both structural similarity and potential therapeutic class.
Structurally-Related Comparators:
-
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine: This commercially available analog[3][4] lacks the dimethyl substitution on the triazole ring, providing a direct comparison to assess the influence of these methyl groups on target engagement and selectivity.
-
3-Amino-1,2,4-triazole (Amitrole): A small, commercially available triazole derivative that can serve as a baseline control for general triazole-related off-target effects.[2]
Functionally-Related Comparators (Hypothetical Based on Potential Triazole Targets):
-
Letrozole & Anastrozole: These are non-steroidal aromatase inhibitors containing a 1,2,4-triazole moiety. Their inclusion would be pertinent if the Test Compound shows activity against metabolic enzymes.
-
Sitagliptin: A DPP-4 inhibitor that, while structurally distinct, represents a well-characterized small molecule for which extensive safety and selectivity data are available, providing a benchmark for a highly selective drug.[5][6][7][8]
The following table outlines the selected comparators:
| Compound Name | Structure | Rationale for Inclusion |
| Test Compound | 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine | The molecule of interest. |
| Comparator 1 | 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine | Direct structural analog to assess the impact of dimethyl groups. |
| Comparator 2 | 3-Amino-1,2,4-triazole | Baseline control for the 1,2,4-triazole core. |
| Comparator 3 | Letrozole | Functional comparator (aromatase inhibitor with triazole). |
| Comparator 4 | Sitagliptin | Benchmark for a highly selective drug. |
A Tiered Approach to Selectivity Profiling
A systematic, tiered approach is recommended to efficiently and comprehensively profile the Test Compound. This begins with broad screening against large panels of targets, followed by more focused secondary and functional assays for any identified "hits."
Caption: A tiered workflow for selectivity profiling.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments in the selectivity profiling cascade.
Tier 1: Broad Kinase Panel Screening (Biochemical)
Rationale: Kinases are a large family of enzymes with highly conserved ATP-binding sites, making them frequent off-targets for small molecule inhibitors. A broad kinase screen is a critical first step to identify potential kinase interactions. Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase Panel Screening offer comprehensive panels.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced.[1][9][10][11]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a solution containing the specific kinase and its substrate in kinase reaction buffer.
-
Add 1 µL of the Test Compound or comparator compound at various concentrations (typically a 10-point dose-response curve starting at 10 µM). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction at room temperature for the recommended time for each kinase (typically 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 1: Broad GPCR Binding Panel
Rationale: GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs. A broad binding screen is essential to identify potential interactions across this diverse target class. The NIMH Psychoactive Drug Screening Program (PDSP) offers a comprehensive panel for such screening.[12][13][14][15][16][17]
Experimental Protocol: Radioligand Binding Assay (Filtration-based)
This protocol is a standard method for determining the affinity of a compound for a receptor.[18][19][20][21][22]
-
Membrane Preparation:
-
Use cell membranes prepared from cell lines stably expressing the GPCR target of interest.
-
-
Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of the Test Compound or comparator at a fixed concentration (e.g., 10 µM for primary screening).
-
50 µL of a specific radioligand for the target receptor at a concentration near its Kd.
-
50 µL of the receptor-containing membranes.
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., Millipore MultiScreen HTS). This separates the bound from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for the Test Compound. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.
-
Tier 2: IC50/Ki Determination for Primary Hits
For any hits identified in the Tier 1 screens, full dose-response curves should be generated to determine their potency (IC50 or Ki). The protocols are similar to the primary screens but utilize a range of compound concentrations.
Tier 3: Cellular Functional Assays for GPCR Hits
Rationale: A binding event does not always translate to a functional effect. Cellular assays are crucial to determine if a compound acts as an agonist, antagonist, or inverse agonist at a given GPCR.
Experimental Protocol: HTRF® cAMP Functional Assay
This protocol measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for Gs- and Gi-coupled GPCRs.[14][23][24][25][26]
-
Cell Culture and Stimulation:
-
Plate cells expressing the target GPCR in a 384-well plate and culture overnight.
-
For antagonist mode, pre-incubate the cells with the Test Compound or comparator for 15-30 minutes.
-
Stimulate the cells with a known agonist at its EC80 concentration. For agonist mode, add the Test Compound directly.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF® detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two wavelengths is inversely proportional to the amount of cAMP produced.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Cardiovascular Safety Profiling: hERG Ion Channel Assay
Rationale: Inhibition of the hERG potassium ion channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. Therefore, assessing a compound's activity at the hERG channel is a critical component of safety profiling.[15][27][28][29][30]
Experimental Protocol: Automated Patch Clamp Assay
Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[13][31]
-
Cell Preparation:
-
Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).
-
Harvest and prepare a single-cell suspension.
-
-
Electrophysiology:
-
Load the cell suspension and the Test Compound/comparators onto the automated patch clamp instrument (e.g., Sophion QPatch or Nanion SyncroPatch).
-
The instrument will automatically establish whole-cell patch clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents.
-
After establishing a stable baseline current, perfuse the cells with increasing concentrations of the Test Compound.
-
-
Data Acquisition and Analysis:
-
Record the hERG current at each compound concentration.
-
Measure the peak tail current and calculate the percent inhibition at each concentration.
-
Generate a dose-response curve and determine the IC50 value.
-
Caption: Workflow for an automated patch clamp hERG assay.
Data Interpretation and Comparison
The data generated from these assays should be compiled into clear, comparative tables.
Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | Test Compound | Comparator 1 | Comparator 3 (Letrozole) |
| ABL1 | 5 | 2 | 8 |
| EGFR | 85 | 75 | 12 |
| VEGFR2 | 92 | 88 | 15 |
| c-Met | 12 | 10 | 5 |
| PKA | 3 | 1 | 4 |
| ... (and so on for the entire panel) |
Table 2: Hypothetical GPCR and hERG Profile (IC50/Ki in µM)
| Target | Test Compound | Comparator 1 | Comparator 4 (Sitagliptin) |
| Adenosine A1 | >10 | >10 | >10 |
| Dopamine D2 | 8.5 | 9.2 | >10 |
| Serotonin 5-HT2A | >10 | >10 | >10 |
| hERG | 25 | 30 | >50 |
Selectivity Metrics:
To quantify selectivity, metrics such as the Selectivity Score (S-score) and the Gini coefficient can be employed.[32][33][34][35][36]
-
S-score (e.g., S(1µM)): The number of kinases inhibited by more than a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Gini Coefficient: A measure of the inequality of inhibition across the kinome. A value of 0 represents uniform inhibition (non-selective), while a value approaching 1 indicates that the inhibitory activity is concentrated on a small number of kinases (highly selective).
Conclusion: Building a Comprehensive Selectivity Dossier
The systematic, tiered approach outlined in this guide provides a robust framework for building a comprehensive selectivity dossier for 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine. By progressing from broad panel screening to detailed functional characterization and comparing the data to relevant structural and functional analogs, researchers can gain a deep understanding of the compound's biological interactions. This knowledge is paramount for making informed decisions in lead optimization, predicting potential safety liabilities, and ultimately, increasing the probability of success in developing a novel therapeutic agent. The self-validating nature of this tiered approach, where biochemical hits are confirmed in cellular and functional contexts, ensures the generation of high-quality, reliable data that will be crucial for the continued development of this promising compound.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
The use of novel selectivity metrics in kinase research. PMC - PubMed Central. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
NIMH Psychoactive Drug Screening Program. PDSP. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
-
Januvia (sitagliptin) tablets label. accessdata.fda.gov. [Link]
-
Plasticity of the selectivity filter is essential for permeation in lysosomal TPC2 channels. PMC - PubMed Central. [Link]
-
HTRF® package insert cAMP HiRange General information. Cisbio. [Link]
-
Off Target Effect. Massive Bio. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - PubMed Central. [Link]
-
Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Fixed Income Perspectives: Resilient Markets, Selective Opportunities. Seeking Alpha. [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. [Link]
-
Gini coefficients as a single value metric to define chemical probe selectivity. PMC - PubMed Central. [Link]
-
ADP-Glo(TM) Kinase Assay. ResearchGate. [Link]
-
Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. [Link]
-
Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. NIH. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Tudor Gold Goldstorm Resource Update: 24.9M Ounces. Discovery Alert. [Link]
-
The NIMH Psychoactive Drug Screening Program (PDSP). NIMH. [Link]
-
1H-1,2,4-Triazole-1-propanamine. PubChem. [Link]
-
Correlation between the Gini coefficients and the standard selectivity score. ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
-
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. [Link]
-
Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity. Oreate AI. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Merck to Present New Clinical Data on JANUVIA (Sitagliptin), Investigational Omarigliptin, and Real-World Data in Patients with Type 2 Diabetes at the 74th Scientific Sessions of the American Diabetes Association. FirstWord Pharma. [Link]
-
PDSP Screening Affinities for All Compounds at Other Human Serotonin Receptor Types a. ResearchGate. [Link]
-
ADP Glo Protocol. Unknown Source. [Link]
-
Implementation of HTRF® Assay Technology on Infinite® F200 PRO. Tecan. [Link]
-
Hypoglycemia associated with off-label sitagliptin use. ResearchGate. [Link]
-
Januvia vs Sitagliptin Comparison. Drugs.com. [Link]
-
The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR. Technology Networks. [Link]
Sources
- 1. promega.com [promega.com]
- 2. mpbio.com [mpbio.com]
- 3. 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride | 637015-66-8 | Benchchem [benchchem.com]
- 4. 1H-1,2,4-Triazole-1-propanamine | C5H10N4 | CID 4379682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. drugs.com [drugs.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 13. reactionbiology.com [reactionbiology.com]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. technologynetworks.com [technologynetworks.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. tecan.com [tecan.com]
- 27. Plasticity of the selectivity filter is essential for permeation in lysosomal TPC2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 32. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Understanding the Gini Coefficient: A New Lens on Kinase Inhibitor Selectivity - Oreate AI Blog [oreateai.com]
A Comparative Guide to the Green Synthesis of 1,2,4-Triazoles: Benchmarking Eco-Friendly Methodologies Against Conventional Approaches
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. As the pharmaceutical industry increasingly embraces sustainable practices, the development of green synthetic methods for these vital heterocyles has become a critical area of research. This guide provides an in-depth comparison of prominent green synthesis techniques—specifically microwave-assisted and ultrasound-assisted synthesis—against a traditional thermal method, the Pellizzari reaction. By examining the experimental protocols, mechanistic underpinnings, and key performance metrics, this document offers a comprehensive resource for researchers seeking to adopt more efficient and environmentally benign approaches to 1,2,4-triazole production.
The Imperative for Green Chemistry in Triazole Synthesis
Conventional methods for synthesizing 1,2,4-triazoles often rely on high temperatures, long reaction times, and the use of hazardous solvents, contributing to significant energy consumption and waste generation.[1] Green chemistry principles offer a framework for mitigating these drawbacks by designing chemical processes that are more efficient, use less hazardous substances, and minimize environmental impact. Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering unique energy transfer mechanisms that can dramatically accelerate reaction rates and improve yields.[2][3]
Comparative Analysis of Synthesis Methods
This guide focuses on the synthesis of 3,5-disubstituted-1,2,4-triazoles, a common structural motif in pharmacologically active compounds. We will compare a classical thermal method with two prominent green alternatives.
| Method | Key Principle | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional (Pellizzari Reaction) | Thermal condensation of an amide and an acylhydrazide. | 2-4 hours | 60-80% | Simple setup, well-established. | High energy consumption, long reaction times, potential for side products. |
| Microwave-Assisted Synthesis | Direct heating of polar molecules through microwave irradiation. | 5-15 minutes | 85-95% | Rapid reaction rates, higher yields, improved purity. | Requires specialized equipment, potential for localized overheating. |
| Ultrasound-Assisted Synthesis | Acoustic cavitation creates localized high-pressure and high-temperature zones. | 30-60 minutes | 80-90% | Enhanced reaction rates, suitable for thermally sensitive substrates. | Requires specialized equipment, potential for lower yields than microwave-assisted methods. |
Delving into the Mechanisms: Why Green Methods Excel
The remarkable efficiency of microwave and ultrasound-assisted synthesis stems from their unique modes of energy delivery, which differ fundamentally from conventional heating.
Microwave-Assisted Synthesis: In this technique, microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[4] This "in-core" heating is instantaneous and uniform throughout the sample, eliminating the thermal gradients associated with conventional heating and leading to a dramatic acceleration of reaction rates.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation.[3] The high-frequency sound waves create and collapse microscopic bubbles in the liquid medium, generating localized hot spots with transient temperatures and pressures that can reach thousands of degrees Celsius and hundreds of atmospheres. These extreme conditions promote the formation of reactive intermediates and accelerate the reaction.
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework for implementing these methods, detailed experimental protocols for the synthesis of 3,5-diphenyl-1,2,4-triazole are presented below.
Conventional Synthesis: The Pellizzari Reaction
This classical method involves the thermal condensation of benzamide and benzoylhydrazide.
Procedure:
-
In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol).
-
Heat the mixture in an oil bath at 220-250°C for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethanol to remove impurities.
-
Collect the crude product by filtration and recrystallize from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.
Green Synthesis I: Microwave-Assisted One-Pot Synthesis
This method offers a significant reduction in reaction time and an increase in yield.
Procedure:
-
In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles) and a substituted nitrile (0.0055 moles).
-
Add n-butanol (10 mL) and potassium carbonate (0.0055 moles).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 2 hours.
-
After cooling, filter the precipitated product and recrystallize from ethanol.
Green Synthesis II: Ultrasound-Assisted One-Pot Synthesis
This protocol utilizes ultrasonic irradiation to promote the reaction at room temperature.[5]
Procedure:
-
In a flask equipped with an ultrasound probe, dissolve the acid hydrazide (1 mmol) and the amine (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid).
-
Irradiate the mixture with ultrasound (e.g., 20 kHz, 300 W) at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration and recrystallize from an appropriate solvent.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct workflows of the conventional and green synthesis methods.
Caption: Comparative workflow of conventional, microwave-assisted, and ultrasound-assisted synthesis of 1,2,4-triazoles.
Conclusion and Future Outlook
The adoption of green synthesis methods for 1,2,4-triazole production offers substantial advantages over conventional approaches. Microwave-assisted synthesis, in particular, provides a rapid and high-yielding route to these important heterocycles. While ultrasound-assisted synthesis also presents a significant improvement over traditional heating, it may offer slightly lower yields than microwave irradiation.
References
- Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publisher. (2023-01-27).
- A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. (2023-11-21).
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. (2023-11-08).
- A review on methods of synthesis of 1,2,4-triazole deriv
- synthesis of 1,2,4 triazole compounds. ISRES.
- Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports.
- A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry. (2021-04-19).
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. (2025-01-24).
- An Efficient Ultrasound-assisted Method for the Synthesis of 1,4-Disubstituted Triazoles.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Application Note: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. Benchchem.
- Conventional versus microwave assisted synthesis, molecular docking and enzyme inhibitory activities of new 3,4,5-trisubstituted-1,2,4-triazole analogues.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Asian Journal of Chemistry. (2008-09-06).
- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
- Synthesis of 4-amino 3-methyl-1,2,4-triazole-5-thione (MTSNH) using microwave.
- Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. (2024-03-14).
- Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition.
- Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
